![molecular formula C17H25FN4 B7634342 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile, also known as EF5, is a hypoxia marker that has been widely used in scientific research to identify areas of low oxygen concentration in tumors. This compound has unique properties that make it a valuable tool for studying hypoxia and developing new treatments for cancer.
Mechanism of Action
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile works by binding to proteins that are activated under hypoxic conditions, such as hypoxia-inducible factor 1 (HIF-1). This binding allows researchers to visualize and measure the extent of hypoxia in tumors and other tissues. 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has also been shown to enhance the effectiveness of radiation therapy by sensitizing hypoxic tumor cells to radiation-induced cell death.
Biochemical and Physiological Effects:
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on normal tissues. However, this compound has been shown to induce cell death in hypoxic tumor cells, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has several advantages for use in laboratory experiments, including its ability to selectively bind to hypoxic cells, its low toxicity, and its compatibility with a variety of imaging techniques. However, 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile also has some limitations, such as its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Future Directions
There are several potential future directions for research involving 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile, including the development of new imaging techniques for visualizing hypoxia in tumors and other tissues, the use of 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile in combination with other therapeutic agents to enhance their effectiveness, and the development of new 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile derivatives with improved solubility and specificity for hypoxic cells. Additionally, 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile could be used to study the role of hypoxia in other disease states, such as ischemic heart disease and stroke.
Synthesis Methods
The synthesis of 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile involves several steps, including the reaction of 2-nitro-5-fluorobenzonitrile with 3-(4-ethylpiperazin-1-yl)-2-methylpropylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has been used extensively in scientific research to study hypoxia in tumors and other tissues. This compound is particularly useful for identifying regions of low oxygen concentration, which are often associated with more aggressive tumors and resistance to chemotherapy and radiation therapy. 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has also been used to develop new imaging techniques and therapeutic strategies for targeting hypoxic tumor cells.
properties
IUPAC Name |
2-[[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4/c1-3-21-6-8-22(9-7-21)13-14(2)12-20-17-5-4-16(18)10-15(17)11-19/h4-5,10,14,20H,3,6-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHNPOWAGDUXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CNC2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.